

1-Bromononane-d4-1 CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromononane-d4-1

Cat. No.: B1142647

[Get Quote](#)

An In-Depth Technical Guide to 1-Bromononane-d4-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromononane-d4-1**, a deuterated form of the alkyl halide 1-bromononane. This document covers its chemical identity, properties, synthesis, applications, and relevant experimental protocols. It is intended to be a valuable resource for professionals in research, particularly those engaged in drug development, analytical chemistry, and metabolic studies.

Chemical Identity and Properties

1-Bromononane-d4-1, also known as 1-Bromononane-1,1,2,2-d4, is a stable isotope-labeled compound that is primarily utilized as an internal standard in analytical chemistry. The incorporation of four deuterium atoms at the 1 and 2 positions of the nonyl chain provides a distinct mass difference from its non-deuterated counterpart, making it ideal for mass spectrometry-based quantification methods.

Chemical Identifiers

A summary of the key chemical identifiers for **1-Bromononane-d4-1** is presented in the table below.

Identifier	Value
CAS Number	284474-44-8[1]
Synonyms	1-Bromononane-1,1,2,2-d4, n-Nonyl bromide-1,1,2,2-d4[2]
IUPAC Name	1-bromo-1,1,2,2-tetradeuteriononane[1]
Molecular Formula	C ₉ H ₁₅ D ₄ Br
InChI	InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i8D2,9D2[2]
InChI Key	AYMUQTNXKPEMLM-LZMSFWOYSA-N[2]
SMILES	CCCCCCC(C(Br)[2H])[2H]

Physical and Chemical Properties

The physical and chemical properties of **1-Bromononane-d4-1** are largely similar to those of the non-deuterated 1-bromononane. The primary difference lies in its molecular weight due to the presence of deuterium atoms.

Property	Value
Molecular Weight	211.18 g/mol [1]
Appearance	Colorless liquid
Boiling Point	201 °C (for non-deuterated)[2]
Density	1.11 g/mL at 25 °C (for non-deuterated)[2]
Isotopic Purity	Typically ≥98 atom % D[2]

Synthesis Methodology

While specific, detailed commercial synthesis protocols for **1-Bromononane-d4-1** are proprietary, a plausible synthetic route can be devised based on established organic chemistry principles. The most common approach for preparing alkyl halides is through the bromination of

the corresponding alcohol. In this case, the synthesis would likely involve the deuteration of 1-nonanol at the C1 and C2 positions, followed by bromination.

A potential multi-step synthesis could be:

- **Deuteration of a Precursor:** A suitable precursor, such as non-2-enoic acid or a similar unsaturated compound, could be subjected to catalytic deuteration using deuterium gas (D_2) and a catalyst like Palladium on carbon. This would introduce deuterium at the 2 and 3 positions.
- **Reduction to Deuterated Alcohol:** The deuterated carboxylic acid would then be reduced to the corresponding alcohol, 1-nonanol-2,2,3,3- d_4 , using a strong reducing agent like lithium aluminum deuteride ($LiAlD_4$) to introduce deuterium at the 1-position.
- **Bromination of the Deuterated Alcohol:** The resulting deuterated 1-nonanol would then be converted to **1-Bromononane- d_4 -1**. A common method for this transformation is treatment with phosphorus tribromide (PBr_3) or hydrobromic acid (HBr).

Applications in Research and Drug Development

Deuterated compounds have become invaluable tools in the pharmaceutical industry and various research fields. The primary applications of **1-Bromononane- d_4 -1** stem from the kinetic isotope effect and its utility as a stable isotope-labeled internal standard.

Internal Standard for Quantitative Analysis

The most prominent application of **1-Bromononane- d_4 -1** is as an internal standard for the accurate quantification of 1-bromononane and related compounds in various matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). By adding a known amount of the deuterated standard to a sample, any variations during sample preparation, injection, and ionization can be normalized, leading to more precise and accurate results.

Metabolic and Pharmacokinetic Studies

Deuterium labeling can significantly alter the metabolic fate of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a

slower rate of metabolic cleavage at the deuterated site (the kinetic isotope effect). While 1-bromononane itself is not a therapeutic agent, deuterated analogs of drug candidates are often synthesized to investigate how altering metabolic pathways can improve pharmacokinetic profiles, such as increasing half-life and reducing toxic metabolites.

Experimental Protocol: Quantification of 1-Bromononane using 1-Bromononane-d4-1 as an Internal Standard by GC-MS

This section provides a detailed methodology for the quantitative analysis of 1-bromononane in a sample matrix.

4.1. Materials and Reagents

- 1-Bromononane (analytical standard)
- **1-Bromononane-d4-1** (internal standard)
- High-purity solvent (e.g., hexane or dichloromethane)
- Sample matrix
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

4.2. Preparation of Solutions

- Stock Solutions (1 mg/mL):
 - Accurately weigh approximately 10 mg of 1-bromononane and dissolve it in 10 mL of the chosen solvent.
 - Accurately weigh approximately 10 mg of **1-Bromononane-d4-1** and dissolve it in 10 mL of the same solvent.
- Calibration Standards:

- Prepare a series of calibration standards by serially diluting the 1-bromononane stock solution to cover the expected concentration range in the samples.
- Spike each calibration standard with the **1-Bromononane-d4-1** internal standard stock solution to a constant final concentration.
- Sample Preparation:
 - To a known volume or weight of the sample, add the same constant amount of the **1-Bromononane-d4-1** internal standard as used in the calibration standards.
 - Extract the analyte and internal standard from the matrix using an appropriate technique (e.g., liquid-liquid extraction or solid-phase extraction).
 - Concentrate or dilute the extract as necessary to fall within the calibration range.

4.3. GC-MS Analysis

- Injection: Inject a small volume (e.g., 1 μ L) of the prepared standards and samples into the GC-MS system.
- Chromatographic Separation: Use a suitable temperature program to achieve baseline separation of 1-bromononane and other matrix components.
- Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both 1-bromononane (e.g., m/z 135, 137) and **1-Bromononane-d4-1** (e.g., m/z 139, 141).

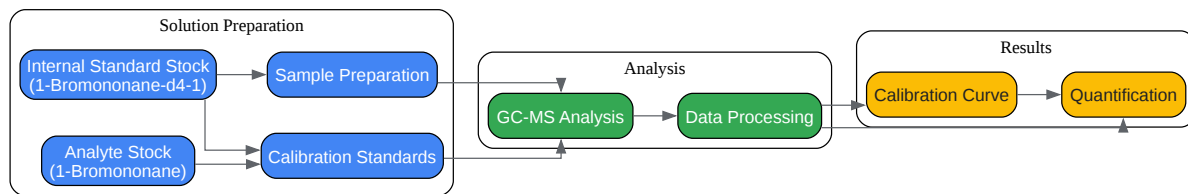
4.4. Data Analysis

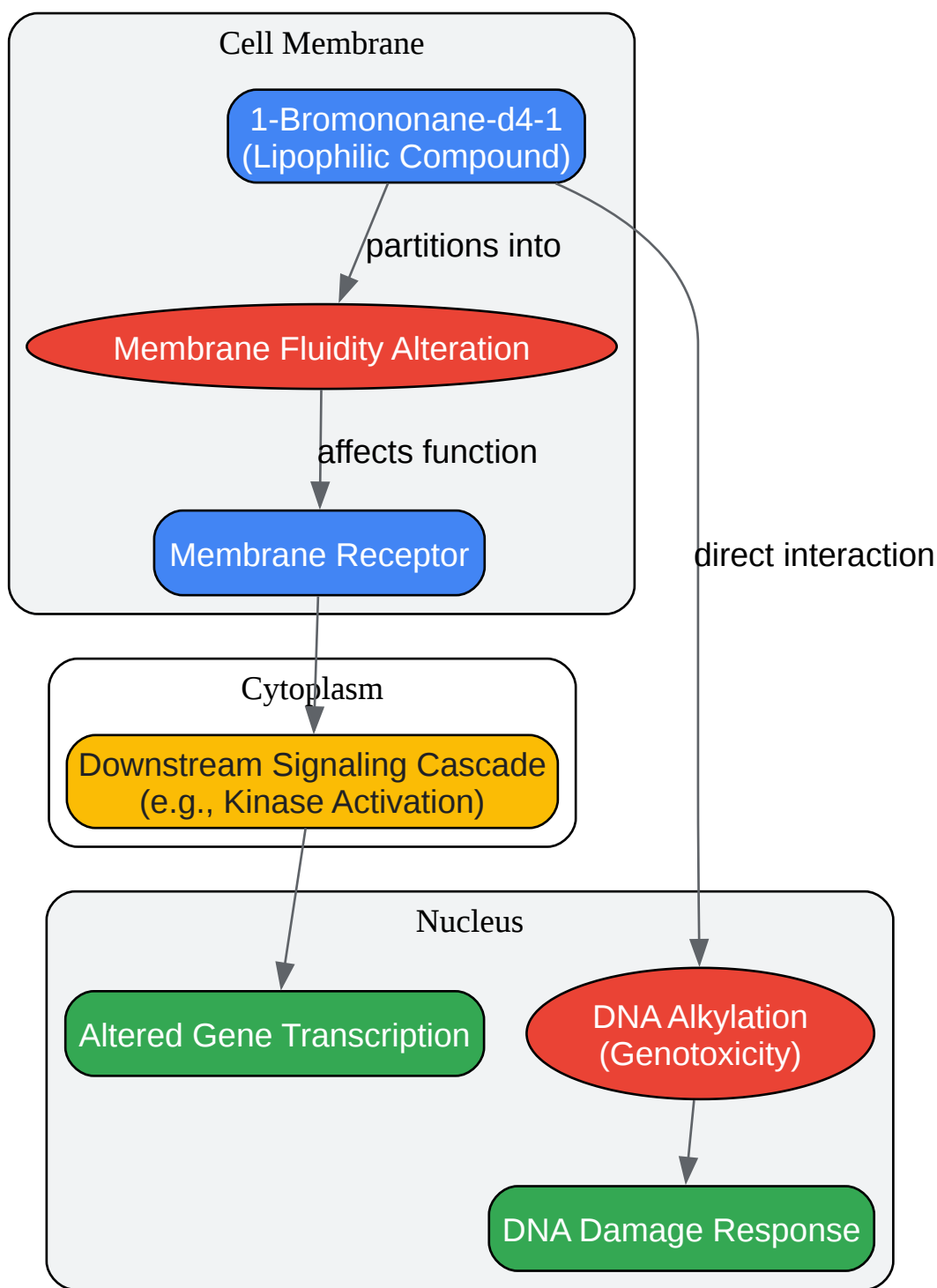
- Construct a calibration curve by plotting the ratio of the peak area of 1-bromononane to the peak area of **1-Bromononane-d4-1** against the concentration of 1-bromononane for the calibration standards.
- Determine the concentration of 1-bromononane in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using **1-Bromononane-d4-1** as an internal standard in a quantitative analytical experiment.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromononane-1,1,2,2-d4 | C₉H₁₉Br | CID 71308830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromononane-1,1,2,2-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [1-Bromononane-d4-1 CAS number and chemical identifiers.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1142647#1-bromononane-d4-1-cas-number-and-chemical-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

